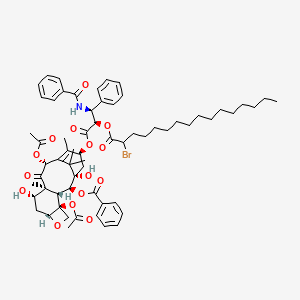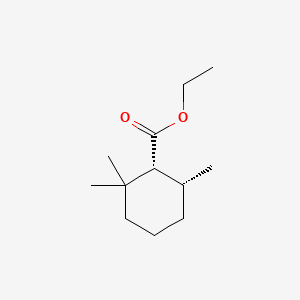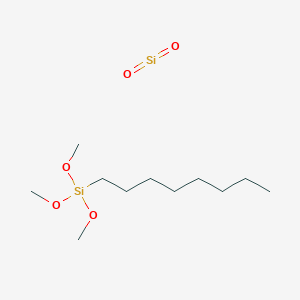
Dioxosilane;trimethoxy(octyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethoxy(octyl)silane can be synthesized through the reaction of silicon with alcohol in the presence of a catalyst. One common method involves the direct synthesis of trialkoxysilane by reacting silicon with methanol in the presence of a catalyst such as nano-copper . The reaction typically takes place in a solvent with a catalytically effective amount of a direct synthesis catalyst and an effective catalyst-promoting amount of a direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .
Industrial Production Methods: Industrial production of trimethoxy(octyl)silane involves a similar process but on a larger scale. The synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, followed by preparing a silicon powder-nano-copper catalyst mixture, and then producing trimethoxy(octyl)silane in a fixed bed reactor . This method is suitable for industrialized production due to its simplicity and convenience.
Análisis De Reacciones Químicas
Types of Reactions: Trimethoxy(octyl)silane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions . These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond.
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and catalysts such as acids or bases to promote the reactions . The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.
Major Products Formed: The major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production . These products are used in various industrial applications, including the manufacture of adhesives, sealants, and coatings.
Aplicaciones Científicas De Investigación
Trimethoxy(octyl)silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to enhance the adhesion between different materials . In biology, it is used to functionalize the surface of silica to promote the adhesion of gold nanoparticles for use in the fabrication of acrylate nanocomposite-based photonic devices . In medicine, it is used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection . In industry, it is used to coat silica fiber-based epoxy to improve hydrophobic characteristics and protect surfaces from corrosion .
Mecanismo De Acción
The mechanism of action of trimethoxy(octyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which then react with the surface of the substrate to form strong covalent bonds . This process enhances the adhesion between the substrate and the coating, resulting in improved surface properties such as increased hydrophobicity and reduced surface energy . The molecular targets and pathways involved in this process include the formation of siloxane bonds and the interaction of the silanol groups with the substrate surface .
Comparación Con Compuestos Similares
Trimethoxy(octyl)silane is similar to other organosilicon compounds such as trimethoxysilane and triethoxysilane . it is unique in its ability to enhance the water contact angle and lower the surface energy of materials . Other similar compounds include glycidoxypropyl trimethoxysilane and vinyltrimethoxysilane, which are used for different applications such as surface modification and polymer cross-linking . The uniqueness of trimethoxy(octyl)silane lies in its long octyl chain, which provides enhanced hydrophobic properties compared to shorter alkyl chains .
Propiedades
Número CAS |
92797-60-9 |
|---|---|
Fórmula molecular |
C11H26O3Si.O2Si C11H26O5Si2 |
Peso molecular |
294.49 g/mol |
Nombre IUPAC |
dioxosilane;trimethoxy(octyl)silane |
InChI |
InChI=1S/C11H26O3Si.O2Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4;1-3-2/h5-11H2,1-4H3; |
Clave InChI |
XEHUAEWHNDBFDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](OC)(OC)OC.O=[Si]=O |
Descripción física |
Dry Powder; Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



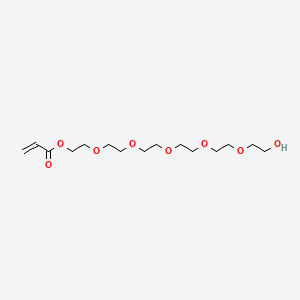
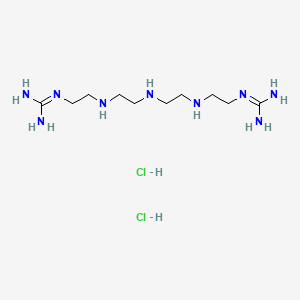
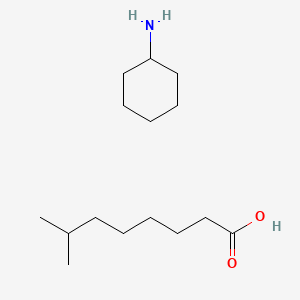
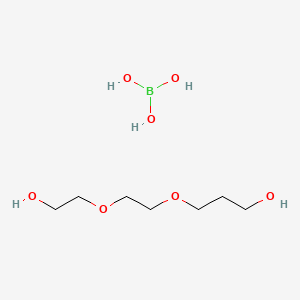
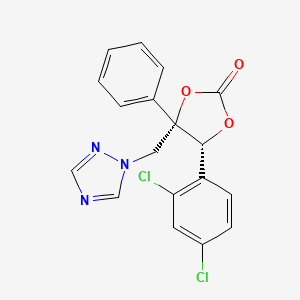

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
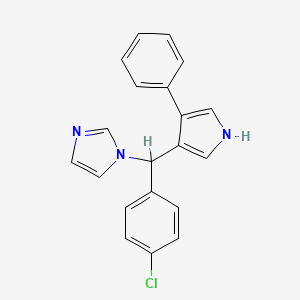
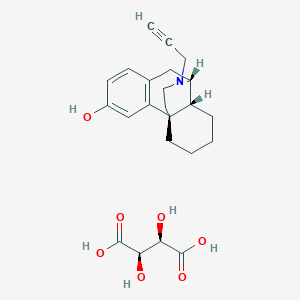
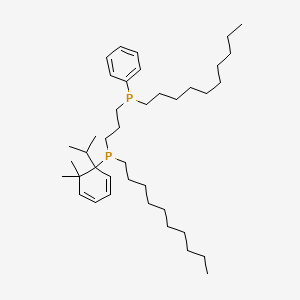
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
